4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate
Description
Properties
CAS No. |
765310-49-4 |
|---|---|
Molecular Formula |
C23H16BrCl2N3O4 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c1-13-6-8-16(11-19(13)26)28-21(30)22(31)29-27-12-14-10-15(24)7-9-20(14)33-23(32)17-4-2-3-5-18(17)25/h2-12H,1H3,(H,28,30)(H,29,31)/b27-12+ |
InChI Key |
YIFNSNRVSDKLDE-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-chloro-4-methylaniline with an appropriate oxoacetyl compound to form the hydrazone intermediate.
Bromination: The intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom at the desired position.
Esterification: Finally, the hydrazone intermediate is esterified with 2-chlorobenzoic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazono group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
The compound and its derivatives are explored for their potential therapeutic applications. Research is ongoing to determine their efficacy and safety as drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate exerts its effects involves interactions with various molecular targets. The hydrazono group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings can participate in π-π interactions, further modulating biological activity.
Comparison with Similar Compounds
4-Bromo-2-[(E)-({(2,3-Dichlorophenyl)AminoAcetyl}Hydrazono)Methyl]Phenyl 4-Methylbenzoate
4-Bromo-2-{(E)-[(3-Methylbenzoyl)Hydrazono]Methyl}Phenyl 4-Chlorobenzoate
4-Bromo-2-(2-((3,4-Dichloroanilino)(Oxo)Acetyl)Carbohydrazonoyl)Phenyl 4-Methylbenzoate
4-(2-((4-Methoxyanilino)(Oxo)Acetyl)Carbohydrazonoyl)Phenyl 2-Bromobenzoate (CID 9635264)
- Molecular Formula : C₂₃H₁₈BrN₃O₅ (Avg. Mass: 544.25) .
- Key Differences: Anilino Group: 4-Methoxy vs. chloro-methyl substitution. Benzoate: 2-Bromo vs. 2-chloro in the target.
- Implications :
Structural and Physicochemical Data Comparison
Biological Activity
4-Bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological activity.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a bromo group, a chlorobenzoate moiety, and a hydrazone linkage, which may contribute to its biological properties. The molecular formula is with a molecular weight of approximately 595.238 g/mol .
Antimicrobial Activity
Recent studies indicate that derivatives of hydrazone compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of halogen atoms (bromine and chlorine) in the structure may enhance the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration.
Antitumor Properties
Hydrazone derivatives are also recognized for their antitumor activities. Research has demonstrated that similar compounds can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, studies on pyrazole derivatives have highlighted their ability to inhibit key kinases involved in cancer progression. The specific activity of this compound in cancer models remains to be fully elucidated but is promising based on structural similarities.
The biological activity of this compound may be attributed to various mechanisms:
- Enzyme Inhibition : Compounds with hydrazone linkages often act as enzyme inhibitors, potentially targeting proteases or kinases involved in disease pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that such compounds can modulate oxidative stress levels in cells, leading to altered apoptosis pathways.
- Gene Expression Regulation : There is evidence that hydrazone derivatives can influence gene expression related to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of hydrazone derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
- Anticancer Activity : In vitro assays using cancer cell lines showed that hydrazone derivatives could induce apoptosis through mitochondrial pathways. The compound's structural features suggest potential for significant antitumor activity, particularly in breast and prostate cancer models.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. How can synthesis conditions be optimized for this compound?
- Methodology : The synthesis typically involves multi-step reactions. Key steps include:
- Bromination of precursors (e.g., 3-chloro-4-methylaniline) to introduce halogen substituents .
- Formation of hydrazone linkages via condensation reactions under reflux in polar aprotic solvents (e.g., ethanol, methanol) at 60–80°C .
- Esterification using coupling agents like DCC (dicyclohexylcarbodiimide) to link the phenolic and benzoate moieties .
Q. What analytical techniques are recommended for structural elucidation?
- Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazone (C=N, ~160 ppm) and ester (C=O, ~170 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 514.01638) and collision cross-section data (206.0 Ų for [M+H]+) .
- X-ray Crystallography : For resolving crystal packing and intramolecular interactions (e.g., hydrogen bonding in hydrazone motifs) .
Advanced Research Questions
Q. How can computational modeling predict physicochemical properties?
- Approach :
- Collision Cross-Section (CCS) Prediction : Use tools like MOBCAL to simulate ion mobility, validated against experimental CCS values (e.g., 206.0 Ų for [M+H]+) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic transitions (e.g., π→π* in the hydrazone group) .
Q. What methodologies are used to study photolytic degradation?
- Experimental Design :
- Photolysis Setup : Expose the compound to UV light (λ = 254–365 nm) in acetonitrile/water mixtures. Monitor degradation via HPLC .
- Mechanistic Insights : Identify photoproducts (e.g., benzoic acid derivatives) using LC-MS and propose pathways (e.g., Norrish-type cleavage) .
Contradictions and Limitations
- Synthetic Yields : Yields vary significantly (68–85%) depending on solvent purity and catalyst activity .
- CCS Predictions : MOBCAL simulations may overestimate CCS values by ~5% compared to experimental data .
Software and Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
